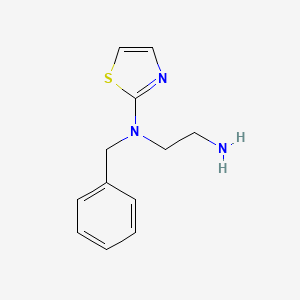
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, also known as BTE, is a compound that has been studied for its potential applications in scientific research. BTE is a diamine derivative that contains a thiazole ring, which gives it unique properties that make it useful for a variety of applications.
Mécanisme D'action
The mechanism of action of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine is not fully understood, but it is thought to involve the inhibition of enzymes that are essential for the survival of microorganisms. N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been shown to inhibit the growth of a variety of bacteria, fungi, and parasites, making it a promising candidate for the development of new antimicrobial agents.
Biochemical and Physiological Effects:
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis, protein synthesis, and cell division. N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has also been shown to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful for studying a variety of microorganisms. However, one limitation of using N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, including:
1. Further studies of the mechanism of action of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, which may provide insights into its potential therapeutic applications.
2. Development of new drug candidates based on the structure of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine, which may have improved pharmacological properties.
3. Studies of the potential use of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine as an antioxidant, which may have applications in the treatment of a variety of diseases.
4. Investigation of the potential use of N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine in combination with other drugs, which may enhance its antimicrobial activity.
In conclusion, N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine is a compound that has shown promise for its potential applications in scientific research. Further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
Méthodes De Synthèse
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine can be synthesized using a variety of methods, including the reaction of benzylamine with 2-bromo-1,3-thiazole. The resulting product can be purified using techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine has been shown to have antibacterial, antifungal, and antiparasitic properties, making it useful for the development of new drugs.
Propriétés
IUPAC Name |
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c13-6-8-15(12-14-7-9-16-12)10-11-4-2-1-3-5-11/h1-5,7,9H,6,8,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUZCZZXOFCAQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCN)C2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-benzyl-N'-(1,3-thiazol-2-yl)ethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-Fluoro-4-methoxyphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576247.png)
![2-[(3-Methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)-propylamino]acetic acid](/img/structure/B7576252.png)
![3-[(2,6-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576255.png)
![3-[(2,5-Difluorobenzoyl)-ethylamino]propanoic acid](/img/structure/B7576256.png)
![2-[(4-Fluoro-2-methylphenyl)sulfonyl-propylamino]acetic acid](/img/structure/B7576264.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-ethylamino]propanoic acid](/img/structure/B7576276.png)
![3-[Ethyl-(2-hydroxy-5-methoxybenzoyl)amino]propanoic acid](/img/structure/B7576286.png)
![3-[Methyl-[2-oxo-2-(2,4,5-trichloroanilino)ethyl]amino]propanoic acid](/img/structure/B7576294.png)
![2-[1-(4-Methoxyphenyl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7576316.png)
![2-[2,3-dihydro-1H-inden-5-ylsulfonyl(propyl)amino]acetic acid](/img/structure/B7576324.png)
![2-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-2-yl]acetic acid](/img/structure/B7576337.png)
![3-[(6-chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl-methylamino]propanoic acid](/img/structure/B7576340.png)
![3-[(3-Bromophenyl)sulfonyl-ethylamino]propanoic acid](/img/structure/B7576343.png)
![2-[1-[2-(2,2-Dimethylpropanoylamino)acetyl]piperidin-2-yl]acetic acid](/img/structure/B7576355.png)